(E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE)
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Overview
Description
(E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) is a complex organic compound characterized by its unique chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the cyano and phenyl groups. The final step involves the formation of the carboximidate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have distinct chemical and physical properties, making them useful for different applications.
Scientific Research Applications
(E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives with cyano, phenyl, and carboximidate groups. Examples include:
- 2,3-Dichloroaniline
- Steviol glycosides
Uniqueness
What
Properties
IUPAC Name |
ethyl (1E)-N-(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromen-2-yl)methanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-25-13-23-20-15(12-22)18(14-8-6-5-7-9-14)19-16(24)10-21(2,3)11-17(19)26-20/h5-9,13,18H,4,10-11H2,1-3H3/b23-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXRXUZLUGWTIH-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(C2=C(O1)CC(CC2=O)(C)C)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(C(C2=C(O1)CC(CC2=O)(C)C)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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